6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
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Overview
Description
6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step reactions that include cyclization, condensation, and annulation processes. One common synthetic route involves the reaction of 1,3-indandione with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate then undergoes further cyclization with a thioamide to yield the final thiazepine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or indene rings.
Scientific Research Applications
6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
Indeno[1,2-b]pyridines: These compounds also feature an indene moiety and have applications in medicinal chemistry.
Thiazepines: Compounds with a thiazepine ring are known for their diverse biological activities.
Uniqueness
What sets 6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one apart is its unique combination of structural elements, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H14N2OS |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
11-pyridin-3-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C21H14N2OS/c24-20-15-8-2-1-7-14(15)19-18(20)21(13-6-5-11-22-12-13)25-17-10-4-3-9-16(17)23-19/h1-12,21,23H |
InChI Key |
RJQDJLBFYHEVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CN=CC=C5 |
Origin of Product |
United States |
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